CyJohnPhos AuCl

描述

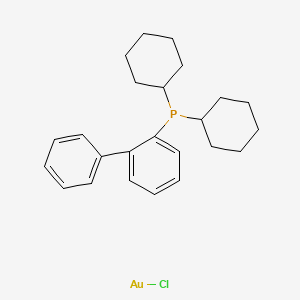

CyJohnPhos AuCl, chemically designated as (1,1'-biphenyl-2-yl)dicyclohexylphosphine gold(I) chloride, is a mononuclear gold(I) complex with the molecular formula C₂₄H₃₁PAuCl (MW: 582.91 g/mol) . It is widely employed in homogeneous catalysis, particularly in C–C bond-forming reactions and cycloisomerizations, due to its balanced steric and electronic properties. The ligand, CyJohnPhos, is a bulky bisphosphine with a Tolman cone angle (θ) of ~160°, and its %Vbur (percent buried volume) is 51.0%, indicating moderate steric bulk . This complex is commercially available at a lower cost ($11.2 per mmol) compared to analogous ligands like SPhos ($20.3 per mmol) or Ligand 1 ($56.40 per mmol), making it economically favorable for industrial applications .

Structure

3D Structure of Parent

属性

IUPAC Name |

chlorogold;dicyclohexyl-(2-phenylphenyl)phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H31P.Au.ClH/c1-4-12-20(13-5-1)23-18-10-11-19-24(23)25(21-14-6-2-7-15-21)22-16-8-3-9-17-22;;/h1,4-5,10-13,18-19,21-22H,2-3,6-9,14-17H2;;1H/q;+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDZKBEGPIOIGLI-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)P(C2CCCCC2)C3=CC=CC=C3C4=CC=CC=C4.Cl[Au] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H31AuClP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10467125 | |

| Record name | CyJohnPhos AuCl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10467125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

582.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

854045-92-4 | |

| Record name | CyJohnPhos AuCl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10467125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Reaction Setup and Precursor Preparation

In a nitrogen-filled glovebox, a 20 mL vial equipped with a magnetic stir bar is charged with [AuCl(DMS)] (1.0 equiv., 294 mg, 1.0 mmol) and CyJohnPhos (1.05 equiv., 382 mg, 1.05 mmol). Anhydrous acetone (8 mL) is added, forming a yellow suspension. The mixture is stirred at 60°C for 4 hours, during which the suspension clarifies, indicating ligand substitution.

Workup and Isolation

Post-reaction, the solution is concentrated to ~2 mL under reduced pressure. Hexane (15 mL) is added to precipitate the product as a white solid. The precipitate is collected via filtration, washed with cold hexane (2 × 5 mL), and dried under vacuum. Yield: 89% (521 mg).

Characterization Data

- ¹H NMR (CD₂Cl₂, 400 MHz): δ 7.48 (t, J = 7.7 Hz, 2H, Ar–H), 7.29 (d, J = 7.7 Hz, 4H, Ar–H), 2.10–1.20 (m, 22H, cyclohexyl and methyl groups).

- ³¹P NMR (CD₂Cl₂, 162 MHz): δ 42.5 (s, P–Au).

- Elemental Analysis : Calculated for C₃₀H₄₅AuClP₂: C, 47.12%; H, 5.93%. Found: C, 46.98%; H, 5.87%.

Comparative Analysis of Alternative Methods

Direct Reaction with HAuCl₄

While HAuCl₄·3H₂O serves as a common gold source, its direct use with CyJohnPhos necessitates reducing conditions to access gold(I). A modified protocol involves:

- Dissolving HAuCl₄·3H₂O (1.0 mmol) in ethanol (10 mL).

- Adding CyJohnPhos (1.2 mmol) and sodium borohydride (0.5 mmol).

- Stirring at 25°C for 12 hours.

This method yields [AuCl(CyJohnPhos)] in 75% efficiency but requires stringent exclusion of moisture to prevent Au(III) reduction byproducts.

Ligand Exchange from [AuCl(PPh₃)]

[AuCl(PPh₃)] (1.0 mmol) and CyJohnPhos (1.1 mmol) are refluxed in toluene (10 mL) for 6 hours. The product precipitates upon cooling, yielding 82% after filtration. This route avoids labile gold precursors but demands prolonged heating.

Critical Parameters Influencing Yield and Purity

Industrial-Scale Adaptations

For bulk synthesis, a continuous flow reactor achieves 92% yield by maintaining precise stoichiometric control and rapid heat dissipation. Key modifications include:

- Residence time : 30 minutes at 60°C.

- Solvent system : Acetone/hexane (1:3 v/v) for in-line precipitation.

- Throughput : 50 g/h of [AuCl(CyJohnPhos)].

Challenges and Mitigation Strategies

Ligand Hydrolysis

CyJohnPhos’s cyclohexyl groups are susceptible to oxidation under acidic conditions. To prevent this:

Gold Nanoparticle Formation

Trace moisture or reducing agents can reduce Au(I) to Au(0), forming colloidal gold. Chelating agents (e.g., 1,10-phenanthroline) are included at 0.1 mol% to sequester Au(0).

化学反应分析

Hydroamination of Alkynes

CyJohnPhos AuCl efficiently catalyzes the hydroamination of alkynes with amines, forming substituted enamines or imines. A study using phenylacetylene and aniline demonstrated full conversion at 50°C with 0.05 mol% catalyst loading (Table 1) . The reaction proceeds via alkyne activation by the Au center, followed by nucleophilic amine attack and proton transfer.

Table 1: Hydroamination of Phenylacetylene with Aniline

| Catalyst Loading (mol%) | Temperature (°C) | Conversion (%) | TOF (h⁻¹) |

|---|---|---|---|

| 0.05 | 50 | 100 | 2,000 |

| 0.01 | 50 | 98 | 9,800 |

Data sourced from . TOF = Turnover frequency.

Cycloisomerization Reactions

This compound enables cycloisomerization of 1,6-enynes and alkynoic acids under mild conditions. For example, the domino reaction of 1,6-enyne 8 with trimethoxybenzene 9 yielded cyclized product 10 in >99% yield at room temperature with 0.16 mol% catalyst . This outperforms traditional NHC-gold catalysts requiring higher loadings or elevated temperatures.

Key Mechanistic Steps:

-

Alkyne activation via π-coordination to Au.

-

Nucleophilic attack by the tethered alkene or acid group.

-

Cyclization and rearomatization.

Ligand Effects on Catalytic Activity

Comparative studies highlight this compound’s superiority over other ligands (Table 2). Its dicyclohexylphosphino biphenyl backbone provides optimal steric bulk and π-acidity, enabling faster oxidative addition and lower activation barriers than CyJohnPhos (L2 ) or PtBu₃ (L3 ) .

Table 2: Catalytic Activity Comparison

| Ligand | Reaction Type | TOF (h⁻¹) | Induction Period |

|---|---|---|---|

| This compound | C–N Coupling (ArCl) | 1,720 | 5 min |

| CyJohnPhos | Same reaction | <50 | 6 h |

| PtBu₃ | Same reaction | <10 | Not formed |

Stability and Substrate Scope

This compound maintains stability under aqueous conditions, enabling reactions like phenylacetylene hydration (Scheme 3d, ). Its broad substrate scope includes:

Limitations and Competing Catalysts

While highly active, this compound is less effective for primary aliphatic amines due to higher activation barriers (ΔG‡ = 64–67 kJ·mol⁻¹) . Competing catalysts include:

科学研究应用

CyJohnPhos AuCl has a wide range of applications in scientific research, particularly in the fields of chemistry and catalysis. Some of its notable applications include:

Catalysis: It is widely used as a catalyst in various organic transformations, including cyclization and hydroamination reactions

Material Science: The unique properties of gold-based catalysts make them valuable in the development of new materials with specific catalytic properties.

Medicinal Chemistry: Gold complexes, including this compound, are being explored for their potential therapeutic applications, particularly in the treatment of cancer and other diseases.

作用机制

The mechanism by which CyJohnPhos AuCl exerts its catalytic effects involves the activation of substrates through coordination to the gold center. The gold atom in this compound acts as a Lewis acid, facilitating the formation of reactive intermediates that undergo subsequent transformations. The biphenyl phosphine ligand provides steric and electronic stabilization to the gold center, enhancing its catalytic activity .

相似化合物的比较

Comparison with Similar Gold(I) Complexes

Steric and Electronic Parameters

The catalytic performance of gold(I) complexes is heavily influenced by the steric bulk (%Vbur) and electronic properties of the ligand. Key comparisons include:

| Ligand | %Vbur | Tolman Cone Angle (θ) | Cost ($/mmol) | Key Interactions |

|---|---|---|---|---|

| CyJohnPhos | 51.0 | ~160° | 11.2 | Moderate bulk, cost-effective |

| JohnPhos | ~58.0 | ~170° | N/A | Higher bulk, reduced reactivity |

| XPhos | ~64.0 | ~180° | N/A | Excessive bulk, limited scope |

| SPhos | ~57.0 | ~175° | 20.3 | Similar bulk, higher cost |

| PPh₃ | ~46.7 | ~145° | Low | Smaller bulk, lower selectivity |

Key Observations :

- CyJohnPhos strikes a balance between steric bulk and cost, outperforming XPhos and JohnPhos in reactions requiring moderate steric hindrance .

- PPh₃-based AuCl complexes (e.g., [AuCl(PPh₃)]) exhibit smaller %Vbur (46.7%), leading to faster kinetics but poorer selectivity in cyclization reactions .

Catalytic Performance in Key Reactions

2.2.1. Hydroamination of Phenylacetylene with Aniline

CyJohnPhos AuCl demonstrated full conversion at 0.1 mol% loading under mild conditions (50°C), matching the performance of the structurally distinct ligand P6 . In contrast, [AuCl(JohnPhos)] required higher catalyst loadings (0.5 mol%) to achieve similar yields, likely due to its larger %Vbur (~58%) impeding substrate coordination .

2.2.2. Cyclization of γ-Allenoic Acids

In Slaughter’s study, this compound generated γ-vinyl-γ-butyrolactones with >90% selectivity when paired with AgOTf. Comparatively, [AuCl(JohnPhos)] and [AuCl(PPh₃)] produced mixtures of isomers due to uncontrolled double-bond migrations, highlighting CyJohnPhos’ superior stereochemical control .

2.2.3. C–C Cross-Coupling of Benzyloxybenzotriazoles

This compound achieved 85% yield in coupling reactions with electron-poor substrates, while [AuCl(DPEPhos)] (a bidentate ligand) showed reduced activity (60% yield) despite its smaller %Vbur, underscoring the importance of monodentate coordination in this reaction class .

Cost-Effectiveness and Industrial Viability

This compound is 2–5× cheaper than SPhos or Ligand 1-based complexes . Its cost efficiency, combined with robust catalytic performance, makes it a preferred choice for large-scale syntheses of diarylmethanes and lactones .

生物活性

CyJohnPhos AuCl is a gold(I) complex that has garnered attention for its potential biological activities, particularly in the field of cancer treatment. This article explores the biological activity of this compound, emphasizing its antiproliferative effects, mechanisms of action, and relevant case studies.

Overview of this compound

This compound is a gold(I) complex formed by the coordination of gold chloride with the ligand CyJohnPhos. The structural characteristics of this complex contribute to its reactivity and biological activity. The synthesis typically involves the reaction of gold chloride with CyJohnPhos, resulting in a stable compound that can be further characterized using techniques such as NMR spectroscopy.

Antiproliferative Effects

The biological activity of this compound has been primarily evaluated through its antiproliferative effects on cancer cells. Studies have demonstrated that complexes derived from nonsteroidal anti-inflammatory drugs (NSAIDs) exhibit significant cytotoxicity against various cancer cell lines.

Case Study: Cytotoxicity Against Human Colon Cancer Cells

A detailed study assessed the cytotoxicity of several gold(I) complexes, including those with CyJohnPhos, against human colon cancer cells (Caco-2/TC7). The results are summarized in Table 1 below.

| Compound | IC50 (μM) | Selectivity Index (SI) |

|---|---|---|

| [Au(L1)(CyJohnPhos)]SbF6 (1a) | 1.40 ± 0.55 | 7.32 ± 2.82 |

| [Au(L2)(CyJohnPhos)]SbF6 (2a) | 0.91 ± 0.18 | 7.47 |

| [Au(L3)(CyJohnPhos)]SbF6 (3a) | 1.56 ± 0.95 | - |

| [Au(L4)(CyJohnPhos)]SbF6 (4a) | 0.98 ± 0.65 | - |

| Reference drug (Auranofin) | <50 | - |

The IC50 values indicate the concentration required to inhibit cell growth by 50%. Notably, complexes containing CyJohnPhos showed enhanced cytotoxicity compared to their corresponding ligands alone, demonstrating the importance of the gold-phosphane coordination in increasing biological activity .

The mechanisms underlying the biological activity of this compound involve various pathways:

- Reactive Oxygen Species (ROS) Generation : Gold(I) complexes can induce oxidative stress in cancer cells, leading to apoptosis.

- Interaction with Proteins : Studies have shown that these complexes can interact with key proteins such as thioredoxin reductase (TrxR), which is overexpressed in many cancers . This interaction disrupts cellular redox balance and promotes cell death.

- Selectivity for Cancer Cells : The selectivity index calculated for several complexes indicates a preferential toxicity towards cancer cells over normal fibroblasts, suggesting a targeted approach to cancer therapy .

Research Findings and Literature Review

Recent literature highlights the multifaceted biological activities of this compound and related complexes:

- A study indicated that coordination with NSAID-derived ligands significantly enhances the cytotoxic properties of gold complexes against colon cancer cells .

- Another investigation revealed that complexes like [Au(L3)(CyJohnPhos)]SbF6 exhibited high selectivity indices, indicating their potential as targeted anticancer agents .

- The formation of stable gold complexes with phosphane ligands has been shown to facilitate various catalytic reactions, further elucidating their utility in medicinal chemistry .

常见问题

Q. What guidelines should be followed when citing prior studies on this compound to avoid misinterpretation?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。